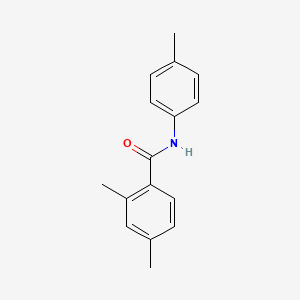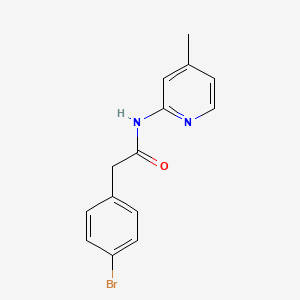![molecular formula C17H18N2O3 B5854735 3-[(2,3-dimethylphenyl)amino]-1-(4-nitrophenyl)-1-propanone](/img/structure/B5854735.png)
3-[(2,3-dimethylphenyl)amino]-1-(4-nitrophenyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,3-dimethylphenyl)amino]-1-(4-nitrophenyl)-1-propanone, also known as DMAP, is a chemical compound used in scientific research. It is a yellow crystalline solid that is soluble in organic solvents. DMAP is commonly used as a catalyst in organic synthesis reactions due to its ability to activate nucleophiles and facilitate reactions.
Mecanismo De Acción
3-[(2,3-dimethylphenyl)amino]-1-(4-nitrophenyl)-1-propanone acts as a nucleophilic catalyst, facilitating reactions by activating nucleophiles. It does this by forming a complex with the nucleophile, which stabilizes the intermediate and allows the reaction to proceed more quickly. 3-[(2,3-dimethylphenyl)amino]-1-(4-nitrophenyl)-1-propanone is also able to activate electrophiles, making it a useful catalyst for a wide range of reactions.
Biochemical and Physiological Effects:
3-[(2,3-dimethylphenyl)amino]-1-(4-nitrophenyl)-1-propanone is not used for any biochemical or physiological effects. It is solely used as a catalyst in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(2,3-dimethylphenyl)amino]-1-(4-nitrophenyl)-1-propanone has several advantages as a catalyst in laboratory experiments. It is a highly efficient catalyst that can facilitate reactions quickly and with high yields. It is also relatively inexpensive and easy to use. However, 3-[(2,3-dimethylphenyl)amino]-1-(4-nitrophenyl)-1-propanone does have some limitations. It can be toxic and should be handled with care. It is also not effective in all types of reactions, and may not be suitable for certain substrates.
Direcciones Futuras
There are several potential future directions for research involving 3-[(2,3-dimethylphenyl)amino]-1-(4-nitrophenyl)-1-propanone. One area of interest is the development of new catalysts based on the structure of 3-[(2,3-dimethylphenyl)amino]-1-(4-nitrophenyl)-1-propanone. Researchers are also exploring new applications for 3-[(2,3-dimethylphenyl)amino]-1-(4-nitrophenyl)-1-propanone, such as in the synthesis of new types of polymers and other materials. Additionally, there is interest in using 3-[(2,3-dimethylphenyl)amino]-1-(4-nitrophenyl)-1-propanone in asymmetric synthesis reactions, which would allow for the production of chiral compounds with high selectivity.
Métodos De Síntesis
3-[(2,3-dimethylphenyl)amino]-1-(4-nitrophenyl)-1-propanone can be synthesized through a multistep process involving the reaction of 2,3-dimethylaniline with 4-nitrobenzaldehyde, followed by reduction and acylation. The final product is purified through recrystallization.
Aplicaciones Científicas De Investigación
3-[(2,3-dimethylphenyl)amino]-1-(4-nitrophenyl)-1-propanone is widely used in organic synthesis reactions, particularly in the production of esters and amides. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. 3-[(2,3-dimethylphenyl)amino]-1-(4-nitrophenyl)-1-propanone is a versatile catalyst that can be used in a variety of reactions, including acylation, alkylation, and esterification.
Propiedades
IUPAC Name |
3-(2,3-dimethylanilino)-1-(4-nitrophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-4-3-5-16(13(12)2)18-11-10-17(20)14-6-8-15(9-7-14)19(21)22/h3-9,18H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJJHVNYJHEKLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NCCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.45 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792219 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(2,3-Dimethylanilino)-1-(4-nitrophenyl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-chloro-3-{[(2-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5854653.png)
![9-oxo-N-1,3-thiazol-2-yl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5854656.png)


![N,N-diethyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B5854672.png)


![3,4-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5854691.png)
![N,N-diethyl-4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}aniline](/img/structure/B5854712.png)
![2-[(4-chlorophenyl)thio]-N-(2-propyl-2H-tetrazol-5-yl)acetamide](/img/structure/B5854719.png)

![4,6-dimethyl-2-[(5-nitro-2-pyridinyl)thio]pyrimidine](/img/structure/B5854731.png)
![17-[(2,3-dimethoxybenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5854738.png)